molecular formula C14H13FN2O B12238746 N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide

N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide

Cat. No.: B12238746
M. Wt: 244.26 g/mol
InChI Key: NPCSENJUEZWSDE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a 2,3-dimethylphenyl group attached to a 3-fluoropyridine ring, with a carboxamide functional group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with 3-fluoropyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-chloropyridine-4-carboxamide
  • N-(2,3-dimethylphenyl)-3-bromopyridine-4-carboxamide
  • N-(2,3-dimethylphenyl)-3-iodopyridine-4-carboxamide

Uniqueness

N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide

InChI

InChI=1S/C14H13FN2O/c1-9-4-3-5-13(10(9)2)17-14(18)11-6-7-16-8-12(11)15/h3-8H,1-2H3,(H,17,18)

InChI Key

NPCSENJUEZWSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=NC=C2)F)C

Origin of Product

United States

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